molecular formula C22H24FN3O B14186469 4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl- CAS No. 921604-59-3

4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-

Cat. No.: B14186469
CAS No.: 921604-59-3
M. Wt: 365.4 g/mol
InChI Key: RYUVDYSKWRYUNB-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl- is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a fluorophenoxy group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions, using propyl halides or other propylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl- has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell growth and proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Diflumetorim: A pyrimidine fungicide with a similar structure but different substituents.

    Pyrimidifen: Another pyrimidine derivative used in agricultural applications.

Uniqueness

4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy group enhances its lipophilicity and potential for biological activity, while the propyl chain contributes to its overall stability and reactivity.

Properties

CAS No.

921604-59-3

Molecular Formula

C22H24FN3O

Molecular Weight

365.4 g/mol

IUPAC Name

N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propylpyrimidin-4-amine

InChI

InChI=1S/C22H24FN3O/c1-3-5-18-14-22(25-15-24-18)26-21(4-2)16-6-10-19(11-7-16)27-20-12-8-17(23)9-13-20/h6-15,21H,3-5H2,1-2H3,(H,24,25,26)

InChI Key

RYUVDYSKWRYUNB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=N1)NC(CC)C2=CC=C(C=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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